Cas no 109660-13-1 (4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole)
109660-13-1 structure
Product Name:4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole
CAS番号:109660-13-1
MF:C14H14N2O
メガワット:226.273763179779
CID:1188115
PubChem ID:13774178
Update Time:2025-05-21
4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole 化学的及び物理的性質
名前と識別子
-
- 4,4-dimethyl-2-quinolin-2-yl-5H-1,3-oxazole
- ACMC-20aoq2
- Quinox-diMe
- CTK8C6155
- 4,4-dimethyl-2-(quinolin-2-yl)oxazoline
- Quinoline, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-
- 4,4-dimethyl-2-(quinoline-2-yl)-oxazoline
- AGN-PC-00NXNE
- SureCN6518755
- 4,4-Dimethyl-2-(2-quinolinyl)oxazoline
- 2-(4,4-DIMETHYL-4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE
- 109660-13-1
- 2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline, >=96.5% (HPLC)
- SCHEMBL6518755
- QCVNRITUPLGEMZ-UHFFFAOYSA-N
- AKOS025394139
- BS-22742
- 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
- DTXSID30549038
- 4,4-Dimethyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
- 4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole
-
- インチ: 1S/C14H14N2O/c1-14(2)9-17-13(16-14)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,9H2,1-2H3
- InChIKey: QCVNRITUPLGEMZ-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C=CC3C=CC=CC=3N=2)=NC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 226.11072
- どういたいしつりょう: 226.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 34.5Ų
じっけんとくせい
- PSA: 34.48
4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole セキュリティ情報
- 危険カテゴリコード: 21/22-36/38-51/53
- セキュリティの説明: 26-61
-
危険物標識:
4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AB59010-250mg |
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |
109660-13-1 | 95% | 250mg |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AB59010-1g |
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |
109660-13-1 | 95% | 1g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AB59010-5g |
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |
109660-13-1 | 95% | 5g |
$1054.00 | 2024-04-20 | |
| 1PlusChem | 1P003FB6-5g |
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |
109660-13-1 | 95% | 5g |
$1385.00 | 2025-02-19 | |
| 1PlusChem | 1P003FB6-250mg |
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)quinoline |
109660-13-1 | 95% | 250mg |
$81.00 | 2025-02-19 |
4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole 関連文献
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
109660-13-1 (4,4-dimethyl-2-quinolin-2-yl-5h-1,3-oxazole) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
SHOCHEM(SHANGHAI) CO.,lTD
ゴールドメンバー
中国のサプライヤー
大量
Shandong Jing Kun Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Yunnanjiuzhen
ゴールドメンバー
中国のサプライヤー
大量